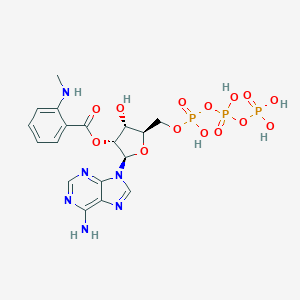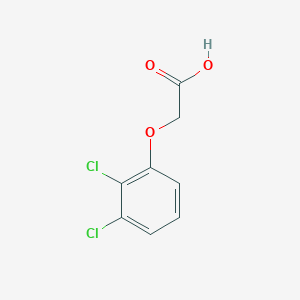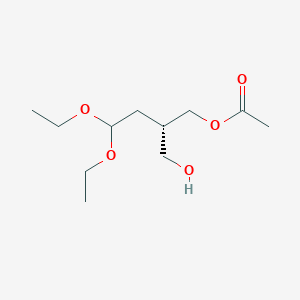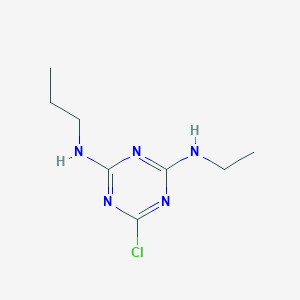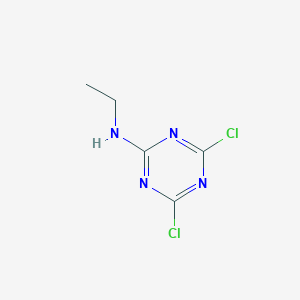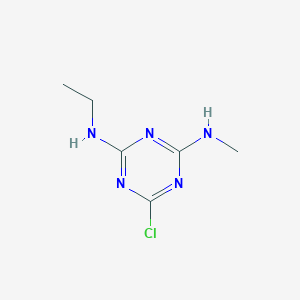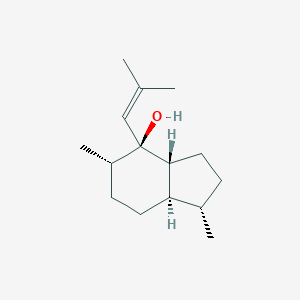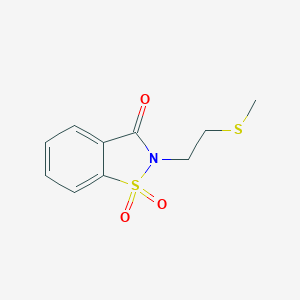
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical that is widely used as a redox indicator, a dye, and as a treatment for methemoglobinemia.
Mechanism Of Action
Methylene blue works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Methylene blue also has antioxidant properties, which can protect cells from oxidative damage.
Biochemical And Physiological Effects
Methylene blue has been shown to have various biochemical and physiological effects. It can improve cognitive function, enhance memory, and improve mood. It has also been shown to improve mitochondrial function, which can lead to increased energy levels. Additionally, methylene blue has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage.
Advantages And Limitations For Lab Experiments
Methylene blue has several advantages for lab experiments, including its low cost, stability, and ease of use. It is also readily available and has a long shelf life. However, there are some limitations to its use, including its potential toxicity at high doses and its interference with some analytical methods.
Future Directions
There are several future directions for research on methylene blue. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Additionally, there is ongoing research into the use of methylene blue as a redox mediator in energy storage devices, such as batteries and supercapacitors.
Conclusion:
In conclusion, 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has potential as a treatment for a range of neurological disorders and as an anti-cancer agent. While there are some limitations to its use, methylene blue has several advantages for lab experiments and is an important tool in scientific research.
Synthesis Methods
Methylene blue can be synthesized by reacting N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. The final step involves the reaction of N,N-dimethyl-p-phenylenediamine with sulfur and oxygen to form 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide.
Scientific Research Applications
Methylene blue has been used in various scientific research applications, including as a redox indicator in analytical chemistry, as a dye in histology and microbiology, and as a treatment for methemoglobinemia. It has also been used in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, methylene blue has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
properties
CAS RN |
125698-32-0 |
|---|---|
Product Name |
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide |
Molecular Formula |
C10H11NO3S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
InChI Key |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
Other CAS RN |
125698-32-0 |
synonyms |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
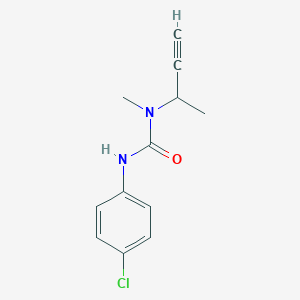
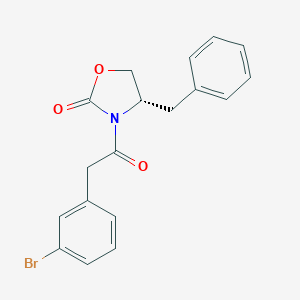
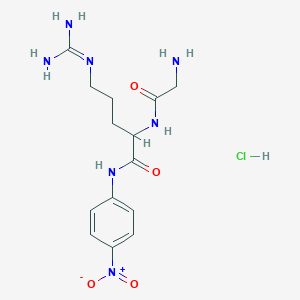
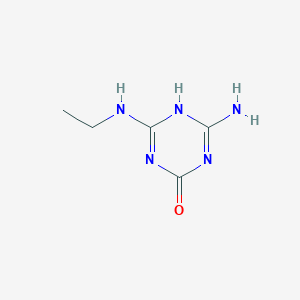
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

